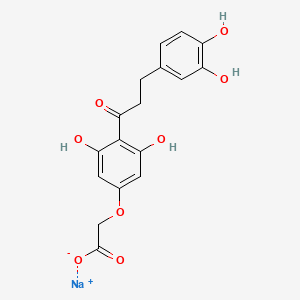
Monosodium Dihydrochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium Dihydrochalcone is a synthetic derivative of dihydrochalcone, a class of flavonoids. These compounds are known for their sweetening properties and are often used as artificial sweeteners. This compound is particularly notable for its intense sweetness, which is several hundred times sweeter than sucrose. This compound is derived from natural sources such as citrus fruits and is used in various food and pharmaceutical applications due to its stability and non-caloric nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monosodium Dihydrochalcone is typically synthesized through the hydrogenation of chalcones. The process involves the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. One common method uses gaseous hydrogen, with the addition to the double bond catalyzed by ruthenium salts in dioxane at 80°C .
Industrial Production Methods: Industrial production of this compound often involves the Claisen-Schmidt condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of alcoholic alkali . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Monosodium Dihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydrochalcones, quinones, and other oxidized derivatives .
Applications De Recherche Scientifique
Monosodium Dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential anti-inflammatory, antidiabetic, and anticancer properties
Industry: Used as a non-caloric sweetener in food products and as a flavor enhancer in pharmaceuticals.
Mécanisme D'action
The mechanism of action of Monosodium Dihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antidiabetic Activity: It enhances insulin sensitivity and modulates glucose metabolism through pathways such as Akt/Nrf2/HO-1.
Comparaison Avec Des Composés Similaires
Monosodium Dihydrochalcone can be compared with other similar compounds such as:
Neohesperidin Dihydrochalcone: Another intensely sweet compound derived from citrus flavonoids, known for its antioxidant and anti-inflammatory properties.
Phloretin: A dihydrochalcone with significant antioxidant and anti-inflammatory activities.
Aspalathin: A dihydrochalcone found in rooibos tea, known for its antidiabetic and antioxidant properties.
This compound stands out due to its intense sweetness and stability, making it a valuable compound in both food and pharmaceutical industries.
Propriétés
Numéro CAS |
70413-01-3 |
|---|---|
Formule moléculaire |
C17H15NaO8 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate |
InChI |
InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1 |
Clé InChI |
WCNDIUDEGCBPIB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
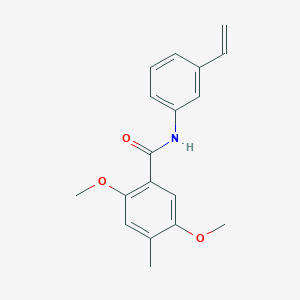
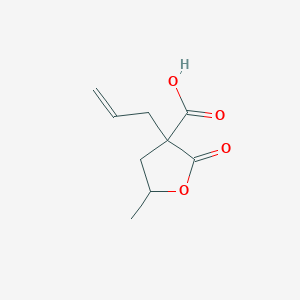
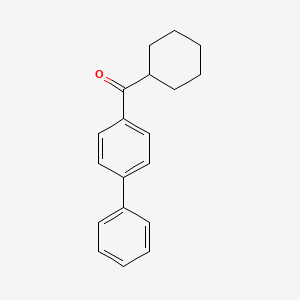
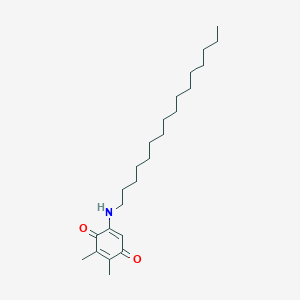
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
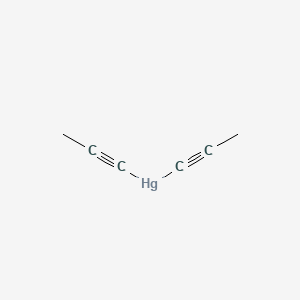


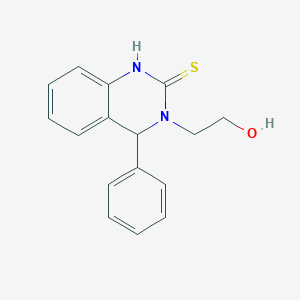
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
